molecular formula C9H9NO2 B177936 (2-Methylbenzo[d]oxazol-6-yl)methanol CAS No. 136663-40-6

(2-Methylbenzo[d]oxazol-6-yl)methanol

Cat. No.: B177936
CAS No.: 136663-40-6
M. Wt: 163.17 g/mol
InChI Key: SFCHIWNAOMJWLM-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-6-yl)methanol is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzoxazole, featuring a methyl group at the second position and a hydroxymethyl group at the sixth position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylbenzo[d]oxazol-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoxazole ring structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

(2-Methylbenzo[d]oxazol-6-yl)methanol is a compound of interest due to its unique structural features, which include both a methyl group and a hydroxymethyl group. These functional groups contribute to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications.

The compound is characterized by the presence of a benzoxazole ring, which is known for its biological significance. The hydroxymethyl group can engage in hydrogen bonding, potentially influencing enzyme activity and cellular processes. The synthesis of this compound can be achieved through various organic reactions, including oxidation and reduction processes.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus5.64
Pseudomonas aeruginosa13.40

These findings suggest that the compound has broad-spectrum antimicrobial effects, making it a candidate for further research in drug development .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The compound showed effectiveness against various fungal strains with the following MIC values:

Fungal Strain MIC (mg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These results highlight the potential of this compound as an antifungal agent .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within microbial cells. The hydroxymethyl group enhances its ability to form hydrogen bonds with biological molecules, possibly affecting enzyme activities critical for microbial survival and replication .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of benzoxazole derivatives, including this compound, on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The results indicated that compounds with specific substituents on the benzoxazole ring exhibited enhanced cytotoxicity compared to others without such modifications .

Research on Drug Development

Research has focused on the potential therapeutic applications of this compound in developing new drugs targeting microbial infections and cancer cells. Its ability to penetrate biological membranes suggests it could be effective in treating infections resistant to conventional antibiotics .

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHIWNAOMJWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576497
Record name (2-Methyl-1,3-benzoxazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-40-6
Record name (2-Methyl-1,3-benzoxazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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